molecular formula C19H16N2O5S2 B2991542 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034404-51-6

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2991542
CAS No.: 2034404-51-6
M. Wt: 416.47
InChI Key: IPEAMYUSWRTZKW-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure incorporates a dioxopyrrolidine moiety, a thiophene-furan hybrid, and a benzenesulfonamide group, which are known for their diverse biological activities.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamide can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain sulfonamide compounds can inhibit the growth of various bacterial strains by interfering with folic acid synthesis, which is critical for bacterial growth and replication .

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have been investigated using isolated rat heart models. Notably, compounds similar to this compound have demonstrated the ability to alter perfusion pressure and coronary resistance. For example, a study found that certain sulfonamides could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing conditions like hypertension .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis. Compounds with similar structures have shown promise in reducing tumor cell proliferation and inducing apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamides function as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase, leading to altered pH levels in tumor microenvironments.
  • Antimicrobial Action : By mimicking para-amino benzoic acid (PABA), sulfonamides disrupt folate synthesis pathways in bacteria.
  • Cardiovascular Modulation : The interaction with calcium channels may contribute to changes in vascular resistance and heart rate modulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzenesulfonamide derivatives against common pathogens. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial activity. The compound under investigation showed promising results against both Gram-positive and Gram-negative bacteria .

Cardiovascular Study

In an isolated rat heart model, researchers administered varying doses of 4-(2-aminoethyl)benzenesulfonamide. The findings revealed a marked decrease in coronary resistance compared to controls, indicating that structural modifications could enhance cardiovascular effects .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-16(26-14)17-2-1-11-27-17/h1-8,11,20H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEAMYUSWRTZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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